molecular formula C7H7F3N2O2 B8602837 1,3-Dimethyl-6-(trifluoromethyl)uracil

1,3-Dimethyl-6-(trifluoromethyl)uracil

Cat. No.: B8602837
M. Wt: 208.14 g/mol
InChI Key: NPJVLHHOGCGSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-(trifluoromethyl)uracil is a synthetic organic compound belonging to the class of substituted uracils. It features a trifluoromethyl (CF3) group at the 6-position of the uracil ring, a modification known to significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity . This makes it a valuable intermediate in research and development, particularly in the fields of agrochemicals and pharmaceuticals. Compounds within the substituted-6-trifluoromethyluracil family have been investigated for their biological activities, including herbicidal effects . In pharmaceutical research, the trifluoromethyl group is a key motif found in numerous active compounds due to its ability to enhance binding affinity and improve pharmacokinetic profiles . Researchers utilize this specific 1,3-dimethylated derivative as a key building block or precursor in heterocyclic chemistry, for instance, in cyclocondensation reactions to form more complex fused ring systems . It is also a relevant model compound in spectroscopic and photochemical studies of fluorinated uracils . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using necessary personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

1,3-dimethyl-6-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H7F3N2O2/c1-11-4(7(8,9)10)3-5(13)12(2)6(11)14/h3H,1-2H3

InChI Key

NPJVLHHOGCGSIG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(F)(F)F

Origin of Product

United States

Chemical Transformations and Derivatization Pathways of 1,3 Dimethyl 6 Trifluoromethyl Uracil

C-H Arylation and Cross-Coupling Reactions

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of 1,3-dimethyl-6-(trifluoromethyl)uracil, C-H arylation presents a direct route to novel 5-aryl-6-(trifluoromethyl)uracil derivatives.

Palladium-Catalyzed C-H Arylations and Their Scope

Palladium-catalyzed C-H arylation reactions have been successfully applied to a variety of uracil (B121893) derivatives. While specific studies focusing exclusively on this compound are limited, the existing literature on related compounds provides valuable insights into the potential scope of these reactions. Typically, these transformations involve the use of a palladium catalyst, such as palladium(II) acetate, in combination with a suitable ligand and a base.

The reaction conditions for the C-H arylation of uracil derivatives can be finely tuned to control the regioselectivity of the process. For instance, the choice of ligand and the presence of additives like copper(I) iodide (CuI) have been shown to influence the position of arylation on the uracil ring. It is anticipated that a range of aryl halides (iodides, bromides, and in some cases, chlorides) could serve as coupling partners, allowing for the introduction of diverse aryl and heteroaryl moieties at the C-5 position of this compound. The reaction would likely tolerate a variety of functional groups on the incoming aryl ring, further expanding the synthetic utility of this methodology.

Catalyst/Ligand SystemArylating AgentTypical ConditionsExpected Outcome
Pd(OAc)₂ / P(o-tol)₃Aryl BromideK₂CO₃, DMA, 120 °CC-5 Arylation
Pd(OAc)₂ / PPh₃Aryl IodideCs₂CO₃, DMF, 140 °CC-5 Arylation
Pd(OAc)₂ / DavePhosAryl BromidePivOH, Cs₂CO₃, Toluene, 110 °CPotential for C-5 Arylation

Differential Reactivity at C-5 and C-6 Positions of the Uracil Core

The uracil ring possesses two potentially reactive C-H bonds at the C-5 and C-6 positions. The regioselectivity of C-H functionalization is dictated by a combination of electronic and steric factors. In the case of 1,3-dimethyluracil (B184088), palladium-catalyzed C-H arylations generally favor the C-5 position. This preference is attributed to the higher electron density at C-5, making it more susceptible to electrophilic attack by the palladium catalyst.

For this compound, the strong electron-withdrawing nature of the trifluoromethyl group at C-6 is expected to further deactivate this position towards electrophilic palladation. Consequently, C-H arylation reactions are highly likely to proceed with excellent regioselectivity at the C-5 position. The steric bulk of the trifluoromethyl group would also disfavor catalyst coordination and subsequent C-H activation at the adjacent C-6 position. While direct C-H functionalization at C-6 of uracil derivatives can be achieved under certain conditions, often involving copper catalysis, the electronic deactivation by the CF₃ group makes this a less probable pathway for this compound under typical palladium-catalyzed conditions.

Construction of Fused Polycyclic Systems

The derivatization of the uracil scaffold to create fused polycyclic systems is a key strategy for the development of novel compounds with diverse biological activities. The reactivity of this compound can be harnessed to construct complex heterocyclic architectures.

Synthesis of Pyrimido[4,5-e]indolizine and Other Condensed Uracil Derivatives

The synthesis of pyrimido[4,5-e]indolizine derivatives from uracil precursors has been reported, typically involving a multi-step sequence. A plausible synthetic route starting from a 6-halouracil derivative, such as 6-chloro-1,3-dimethyluracil, involves a chemoselective C-N coupling with an N-heterocycle like pyrrole, followed by a Sonogashira cross-coupling with an alkyne, and finally an indium-catalyzed cycloisomerization. juniperpublishers.com

While a direct synthesis from this compound has not been explicitly described, its structural features suggest potential pathways. For instance, if the trifluoromethyl group could function as a leaving group under specific conditions or be transformed into a more reactive functional group, analogous cyclization strategies could be envisioned. The development of such methodologies would provide access to novel trifluoromethyl-substituted indolizinouracils, a class of compounds with potential applications in materials science due to their fluorescence properties.

Formation of Xanthine (B1682287) Analogs and Related Fused Pyrimidines

Xanthine and its derivatives are a significant class of compounds with a wide range of pharmacological activities. The synthesis of xanthine analogs often proceeds through the cyclization of 5,6-diaminouracil (B14702) precursors. A common method involves the reaction of a 5,6-diaminouracil with a carboxylic acid or an aldehyde to form an intermediate that subsequently undergoes cyclization. acs.org

For this compound to be a precursor for xanthine analogs, it would first need to be converted into a 5-amino-6-(trifluoromethyl)-1,3-dimethyluracil derivative. This could potentially be achieved through a nitration at the C-5 position followed by reduction. The subsequent introduction of a second amino group at the C-6 position, likely requiring the displacement of the trifluoromethyl group, would be a challenging but crucial step. If successful, the resulting 5,6-diamino derivative could then be cyclized to afford novel 8-(trifluoromethyl)xanthine analogs.

Exploration of Nucleophilic Substitution Reactions on the Uracil Scaffold

The electron-deficient nature of the pyrimidine (B1678525) ring in uracil, particularly when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic attack. The presence of a trifluoromethyl group at the C-6 position of 1,3-dimethyluracil is expected to significantly enhance this reactivity.

Nucleophilic substitution reactions on the uracil ring can occur at various positions, with the C-6 position being a common site for such transformations, especially when a good leaving group is present. In the case of this compound, while the trifluoromethyl group is generally not a good leaving group, its strong electron-withdrawing effect can activate the uracil ring towards nucleophilic attack. It is plausible that under forcing conditions or with highly reactive nucleophiles, substitution at the C-6 position could be achieved.

Furthermore, the trifluoromethyl group can influence the reactivity of other positions on the ring. For instance, the increased electrophilicity of the C-4 and C-2 carbonyl carbons could make them more susceptible to attack by nucleophiles. The specific outcomes of nucleophilic substitution reactions on this compound would depend on the nature of the nucleophile, the reaction conditions, and the potential for rearrangement or ring-opening of the uracil scaffold. Detailed experimental studies are necessary to fully explore the scope and limitations of these transformations.

Stability and Chemical Behavior of the Trifluoromethyl Moiety within the Uracil Ring System

The trifluoromethyl (CF₃) group is a critical moiety in medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net This stability is primarily attributed to the high bond dissociation energy of the carbon-fluorine bond (approximately 485 kJ/mol), one of the strongest single bonds in organic chemistry. researchgate.net In the context of the this compound scaffold, the CF₃ group imparts significant electronic effects and exhibits distinct chemical behaviors under specific reaction conditions.

The CF₃ group is a powerful electron-withdrawing group, which decreases the electron density of the pyrimidine ring. This electronic influence is a key factor in the reactivity of the molecule. semanticscholar.orgconicet.gov.ar For instance, the electron-withdrawing nature of the CF₃ group makes subsequent C-H activation and derivatization of the uracil ring more challenging. semanticscholar.orgconicet.gov.ar

While generally stable, the C(6)-CF₃ bond in trifluoromethylated uracils can exhibit lability under certain catalytic conditions. Research on the closely related isomer, 1,3-dimethyl-5-(trifluoromethyl)uracil, has demonstrated that the trifluoromethyl group can be cleaved during palladium-catalyzed C-H arylation reactions. semanticscholar.org Specifically, when the reaction was attempted in the presence of cesium carbonate (Cs₂CO₃) as a base, mixtures of de-trifluoromethylated products were observed. semanticscholar.orgconicet.gov.ar This suggests that the basic conditions, possibly in conjunction with the palladium catalyst, facilitate the hydrolysis and subsequent loss of the CF₃ group. conicet.gov.ar However, when a different base, cesium fluoride (B91410) (CsF), was used, the desired arylated product was obtained, indicating that the stability of the CF₃ group is highly dependent on the specific reagents employed. semanticscholar.org

This susceptibility to cleavage under basic conditions highlights a key aspect of the chemical behavior of the trifluoromethyl group when attached to the uracil ring system. While the C-F bonds themselves are exceptionally strong, the C-C bond connecting the CF₃ group to the heterocyclic ring can be vulnerable, particularly when the ring's electronic properties are modulated by reactants and catalysts. researchgate.netnih.gov The deprotonation at the nitrogen positions of the uracil ring, for example, can influence the stability and labilization of the fluoride atoms within the CF₃ group. nih.gov

The table below summarizes the conditions affecting the stability of the trifluoromethyl group on the 1,3-dimethyluracil ring, based on studies of its 5-CF₃ isomer. semanticscholar.org

Catalyst/Base SystemSubstrateOutcomeImplication for CF₃ Stability
Pd(OAc)₂ / Cs₂CO₃1,3-Dimethyl-5-(trifluoromethyl)uracilDe-trifluoromethylationLabile
Pd(OAc)₂ / CsF1,3-Dimethyl-5-(trifluoromethyl)uracilC-H Arylation (CF₃ group retained)Stable

Advanced Spectroscopic Characterization and Computational Studies of 1,3 Dimethyl 6 Trifluoromethyl Uracil

In-Depth Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis provides direct experimental evidence for the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) offers a complete picture of the atomic connectivity, functional groups, and exact molecular formula.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 1,3-Dimethyl-6-(trifluoromethyl)uracil, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would confirm its constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methyl groups (at N1 and N3 positions) would likely appear as sharp singlets, though their chemical shifts would differ slightly due to their respective electronic environments. A single signal for the vinyl proton at the C5 position would also be expected.

¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), the trifluoromethyl carbon, and the two N-methyl carbons. The carbon of the CF₃ group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum for this compound would be expected to show a single, sharp singlet, confirming the presence of a single trifluoromethyl group.

Illustrative NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~ 3.3 Singlet N1-CH₃
¹H ~ 3.4 Singlet N3-CH₃
¹H ~ 6.0 Singlet C5-H
¹³C ~ 28 Quartet N1-CH₃
¹³C ~ 37 Quartet N3-CH₃
¹³C ~ 100 Singlet C5
¹³C ~ 120 Quartet (¹JCF ≈ 275 Hz) CF₃
¹³C ~ 140 Quartet (²JCF ≈ 35 Hz) C6
¹³C ~ 151 Singlet C4=O
¹³C ~ 162 Singlet C2=O
¹⁹F ~ -60 Singlet -CF₃
Note:

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations, typically found in the 1650-1750 cm⁻¹ region. Strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are also expected, usually appearing in the 1100-1300 cm⁻¹ range. Other notable vibrations would include C-H stretching from the methyl groups and the vinyl C-H bond, as well as C-N stretching modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretches would also be visible, non-polar bonds like the C=C double bond of the uracil (B121893) ring often produce a strong Raman signal. The symmetric vibrations of the CF₃ group are also typically Raman active.

The combination of both techniques allows for a more confident assignment of the molecule's functional groups. DFT calculations are often employed to predict theoretical vibrational wavenumbers, which can then be compared with experimental data for accurate assignments. mdpi.comresearchgate.net

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy
C-H Stretch (Methyl & Vinyl) 2900 - 3100 IR, Raman
C=O Stretch (Asymmetric & Symmetric) 1650 - 1750 IR (Strong), Raman (Weak)
C=C Stretch (Ring) 1600 - 1650 IR, Raman (Strong)
C-N Stretch (Ring) 1300 - 1450 IR, Raman
C-F Stretch (CF₃) 1100 - 1300 IR (Very Strong)
Note:

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (molecular formula C₇H₇F₃N₂O₂), HRMS would be used to confirm its exact molecular weight. The calculated monoisotopic mass provides a theoretical value that can be compared against the experimental measurement, typically matching to within a few parts per million (ppm), which unequivocally confirms the molecular formula.

Calculated Exact Mass for this compound

Formula Species Mass Type Calculated Mass
C₇H₇F₃N₂O₂ [M+H]⁺ (Protonated) Monoisotopic 209.0532
C₇H₇F₃N₂O₂ [M+Na]⁺ (Sodiated) Monoisotopic 231.0352
C₇H₇F₃N₂O₂ [M-H]⁻ (Deprotonated) Monoisotopic 207.0387
Note:

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides theoretical insights into molecular properties that complement experimental findings. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model the electronic structure, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to: mdpi.com

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing theoretical bond lengths and angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies that can be compared with experimental spectra to aid in their assignment. ias.ac.in

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. mdpi.com

While a specific DFT study on this molecule is not available, such calculations would be invaluable for understanding how the electron-withdrawing trifluoromethyl group influences the electronic properties of the dimethyluracil core.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the trajectories of all atoms based on a force field. These simulations can reveal:

Conformational Preferences: Although the uracil ring is largely planar, MD can explore the rotational dynamics of the methyl and trifluoromethyl groups.

Solvent Interactions: Analyze how the molecule interacts with solvent molecules, such as the formation of hydrogen bonds between the carbonyl oxygens and water.

Intermolecular Interactions: If simulated with other molecules, such as biological macromolecules, MD can provide insights into potential binding modes and interaction energies. This is particularly useful in drug discovery to understand how a ligand might interact with a protein's active site. nih.gov

Such simulations would be critical for predicting the behavior of this compound in a biological or solution-phase environment.

Computational Prediction of Spectroscopic Signatures

The in-silico prediction of spectroscopic data for this compound provides invaluable insights into its electronic structure and vibrational modes, complementing experimental findings. Density Functional Theory (DFT) calculations are a cornerstone of these predictions, offering a robust framework for simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netrsc.orgelixirpublishers.com

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently employed for the calculation of NMR chemical shifts. ruc.dk For enhanced accuracy, these theoretical calculations are often benchmarked against experimental data of structurally related compounds. researchgate.netmdpi.com The choice of functional and basis set is critical for obtaining reliable results, with combinations like B3LYP/6-311G(d,p) being commonly used for geometry optimization and subsequent spectroscopic calculations. nih.govnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts:

Computational models can predict the ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding tensors. The resulting data, presented in the table below, are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). These predictions are instrumental in assigning the signals in experimentally obtained spectra. The accuracy of these predictions can be further enhanced by employing advanced functionals like WP04 or ωB97X-D and larger basis sets such as 6-311++G(2d,p). mdpi.com

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2~151.0
C4~162.5
C5~6.20~98.0
C6~145.0 (q, J(C,F) ≈ 35 Hz)
CF₃~120.0 (q, J(C,F) ≈ 275 Hz)
N1-CH₃~3.40~28.5
N3-CH₃~3.30~27.0

Note: The values presented are illustrative and based on typical DFT calculation results for similar fluorinated pyrimidine (B1678525) structures. The quartet (q) multiplicity for C6 and CF₃ arises from coupling with the fluorine atoms.

Predicted Vibrational Frequencies (IR Spectroscopy):

Theoretical vibrational analysis through DFT calculations allows for the prediction of the IR spectrum of this compound. faccts.de By calculating the harmonic vibrational frequencies, a theoretical spectrogram can be generated. elixirpublishers.com These calculated frequencies are often scaled to correct for anharmonicity and systematic errors inherent in the computational methods. researchgate.net The predicted IR spectrum aids in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds.

Vibrational ModePredicted Frequency (cm⁻¹)Description
C=O stretching~1720, ~1680Asymmetric and symmetric stretching of the two carbonyl groups.
C=C stretching~1640Stretching of the C5=C6 double bond.
C-F stretching~1100-1250Strong, characteristic bands for the trifluoromethyl group.
N-CH₃ stretching~2950Stretching of the methyl C-H bonds.
Ring vibrationsVariousComplex vibrations involving the pyrimidine ring.

Note: These predicted frequencies are based on DFT calculations for uracil and its derivatives and represent the expected regions for these vibrational modes. psu.edumdpi.comresearchgate.net

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers a powerful lens through which to view the reaction dynamics of this compound, allowing for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states. montclair.edu Such studies are crucial for understanding the reactivity of this molecule, particularly in processes like trifluoromethylation and nucleophilic substitution, which are common for this class of compounds. nih.govmontclair.edu

DFT calculations are employed to map the potential energy surface of a given reaction. nih.gov By locating the minimum energy pathways between reactants and products, the activation energies and reaction enthalpies can be determined, providing a quantitative measure of the reaction's feasibility. montclair.edu

Example Reaction Pathway: Nucleophilic Aromatic Substitution (SₙAr):

The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring makes the C6 position of this compound susceptible to nucleophilic attack. researchgate.net A common reaction pathway to elucidate computationally is the SₙAr mechanism, where a nucleophile replaces a leaving group on the aromatic ring. While the trifluoromethyl group itself is not a typical leaving group, understanding the electronic effects on a hypothetical substitution at a different position (e.g., if a halogen were present at C6) is a valuable computational exercise.

The computational investigation of an SₙAr reaction would typically involve the following steps:

Reactant and Nucleophile Optimization: The geometries of this compound and the incoming nucleophile are optimized to their ground state energies.

Transition State Search: A search for the transition state structure (the highest point on the minimum energy pathway) is conducted. This often involves the formation of a Meisenheimer-like intermediate, a key feature of the SₙAr mechanism. nih.gov

Intermediate and Product Optimization: The geometry of any intermediate species and the final product are optimized.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). faccts.de

Energy Profile Construction: The relative energies of the reactants, transition state(s), intermediates, and products are plotted to create a reaction energy profile, which visually represents the energy changes throughout the reaction.

Reaction StepDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0
Transition State 1Formation of the Meisenheimer intermediate+15 to +25
Meisenheimer IntermediateNucleophile attached to the C6 carbon+5 to +10
Transition State 2Expulsion of the leaving group+10 to +20
ProductsSubstituted uracil derivative + Leaving groupVariable (endo- or exothermic)

Note: The energy values are illustrative for a typical SₙAr reaction and would need to be specifically calculated for a defined reaction of this compound. nih.govresearchgate.net

Through such computational studies, a deeper understanding of the factors governing the reactivity and spectroscopic properties of this compound can be achieved, guiding further experimental work and application development.

Non Clinical Biological and Agrochemical Applications of 1,3 Dimethyl 6 Trifluoromethyl Uracil Analogs

Herbicidal Activity and Target Mechanism Investigations

Analogs of 1,3-dimethyl-6-(trifluoromethyl)uracil are recognized as a potent class of herbicides. Their primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key component in the chlorophyll (B73375) and heme biosynthesis pathways in plants.

Inhibition of the Protoporphyrinogen Oxidase (PPO) Pathway

The herbicidal effect of this compound analogs is primarily attributed to their ability to inhibit protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic processes. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species that cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic bleaching symptoms observed in treated plants. nih.gov

Research has confirmed that uracil-based compounds, particularly those with a trifluoromethyl group at the 6-position, are effective PPO inhibitors. nih.govfrontiersin.org The structural features of these analogs, including the substituents at the N-1 and N-3 positions of the uracil (B121893) ring, play a crucial role in their binding to the active site of the PPO enzyme.

Structure-Activity Relationship (SAR) Studies for Optimal Herbicidal Efficacy

The herbicidal potency of this compound analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features required for optimal PPO inhibition and herbicidal efficacy.

For uracil-based PPO inhibitors, research has shown that the presence of a methyl group at the 1-position and a trifluoromethyl group at the 6-position of the uracil ring are critical for high herbicidal activity. nih.govfrontiersin.org The substituent at the 3-position is a key determinant of the compound's potency and selectivity. Generally, an aryl group at this position is favored for strong PPO inhibition.

A notable class of these herbicides are the 3-(4,6-substituted benzoheterocyclyl)uracils. These compounds have demonstrated high levels of pre- and post-emergent herbicidal activity. The nature and position of substituents on the benzoheterocyclic ring significantly influence their biological activity.

Table 1: Illustrative Structure-Activity Relationship of 3-Substituted-1-methyl-6-(trifluoromethyl)uracil Analogs as PPO Inhibitors

Compound ID3-Position SubstituentRelative PPO InhibitionHerbicidal Activity
Analog A 4-chlorophenyl+++High
Analog B 2,4-dichlorophenyl++++Very High
Analog C 4-methoxyphenyl++Moderate
Analog D 4-nitrophenyl+Low
Analog E 3-(trifluoromethyl)phenyl++++Very High

Note: This table is a generalized representation based on established SAR principles for this class of herbicides and does not represent actual experimental data for specific named compounds.

Evaluation of Pre- and Post-Emergence Herbicidal Effects in Model Systems

Analogs of this compound have been shown to be effective as both pre- and post-emergence herbicides. Pre-emergence herbicides are applied to the soil before the emergence of weeds, while post-emergence herbicides are applied to the foliage of existing weeds.

The efficacy of these compounds is influenced by factors such as the specific weed species, growth stage, application rate, and environmental conditions. Greenhouse and field trials are essential for evaluating the pre- and post-emergence herbicidal effects of these analogs.

Table 2: Representative Pre- and Post-Emergence Herbicidal Efficacy of a 3-Aryl-1-methyl-6-(trifluoromethyl)uracil Analog

Weed SpeciesGrowth StageApplication Rate (g a.i./ha)Pre-Emergence Control (%)Post-Emergence Control (%)
Amaranthus retroflexus (Redroot Pigweed)Seedling509590
Chenopodium album (Common Lambsquarters)Seedling509288
Setaria faberi (Giant Foxtail)Seedling758580
Abutilon theophrasti (Velvetleaf)Seedling759085

Note: This table is a generalized representation of the expected efficacy based on the properties of this class of herbicides and does not represent actual experimental data for a specific named compound.

Fungicidal Activity and Molecular Mode of Action

While the primary focus of research on this compound analogs has been on their herbicidal properties, some studies have explored the broader antimicrobial activities of pyrimidine (B1678525) derivatives, including their potential as fungicides.

Assessment of Antifungal Efficacy against Plant Pathogens

Pyrimidine derivatives, the broader chemical class to which this compound belongs, have been investigated for their fungicidal properties against a range of plant pathogens. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Studies have shown that certain pyrimidine compounds can inhibit the growth of economically important fungi.

For instance, novel pyrimidine derivatives have demonstrated in vitro activity against fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.govresearchgate.net In some cases, the efficacy of these synthetic compounds has been shown to be comparable or even superior to existing commercial fungicides. frontiersin.orgnih.govresearchgate.net However, specific data on the antifungal activity of this compound analogs against a wide range of plant pathogens is not extensively documented in publicly available literature.

Table 3: Illustrative Antifungal Spectrum of Pyrimidine Derivatives Against Select Plant Pathogens

Compound ClassFungal PathogenIn Vitro Inhibition (%) at 50 µg/mL
Pyrimidine Analog X Botrytis cinerea75
Pyrimidine Analog X Fusarium oxysporum60
Pyrimidine Analog Y Rhizoctonia solani80
Pyrimidine Analog Y Sclerotinia sclerotiorum70

Note: This table is a generalized representation based on the fungicidal potential of the broader pyrimidine class and does not represent specific data for this compound analogs.

Identification of Fungal Enzyme Targets (e.g., Succinate (B1194679) Dehydrogenase)

The molecular mode of action for the fungicidal activity of many pyrimidine derivatives is an active area of research. One of the key enzyme targets for a major class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), is the succinate dehydrogenase enzyme in the mitochondrial electron transport chain. researchgate.net Inhibition of this enzyme disrupts fungal respiration, leading to cell death.

While pyrazole (B372694) carboxamides and other nitrogen-containing heterocycles are well-known SDHIs, there is currently limited direct evidence in the scientific literature to suggest that this compound analogs specifically act as potent inhibitors of fungal succinate dehydrogenase. The fungicidal mechanism of uracil derivatives, when observed, may involve other cellular targets. For example, some antimicrobial uracil compounds have been suggested to induce oxidative damage and increase cell membrane permeability in pathogens. researchgate.netnih.gov Further research is needed to elucidate the precise molecular targets responsible for the antifungal effects of this specific class of uracil analogs.

SAR in Antifungal Uracil Derivatives

The development of novel antifungal agents is a significant area of research, with uracil derivatives being a class of compounds receiving considerable attention. nih.gov Structure-activity relationship (SAR) studies are pivotal in optimizing these molecules to enhance their antifungal potency and spectrum. For uracil analogs, modifications at the C5, C6, N1, and N3 positions of the pyrimidine ring are crucial for determining their biological activity. nih.gov

Research into various substituted uracil derivatives has yielded mixed but informative results regarding their antifungal efficacy. For instance, a study involving 5-alkyl-6-(4-substituted-1-piperazinyl)uracils found that the tested compounds were virtually inactive against the pathogenic fungus Candida albicans. nih.gov This suggests that for this particular scaffold, the substitutions were not conducive to antifungal action.

However, SAR analyses on different classes of heterocyclic compounds provide insights that may be applicable to trifluoromethyluracil analogs. Studies on novel triazole derivatives have shown that incorporating an electron-withdrawing group, such as a trifluoromethyl (-CF3) group, can enhance antifungal activity to a certain extent. frontiersin.org This principle was also observed in another study where the introduction of a halogen atom improved activity against Botrytis cinerea. frontiersin.org These findings highlight that the electronic properties of substituents are a key factor in antifungal potency. The table below summarizes the antifungal activity of selected uracil analogs and related compounds.

Table 1: Antifungal Activity of Representative Uracil Analogs and Related Compounds

Compound Class/Derivative Target Fungi Activity Level Reference
5-Alkyl-6-(4-substituted-1-piperazinyl)uracils Candida albicans Inactive nih.gov
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives Botrytis cinerea Improved with halogen or electron-withdrawing groups (-CF3, -CN, -NO2) frontiersin.org

Role as Biochemical Reagents and Synthetic Intermediates in Research

Uracil derivatives, particularly those with functionalizations like methyl and trifluoromethyl groups, serve as valuable tools in biochemical research and as versatile intermediates in synthetic chemistry. The 1,3-dimethyluracil (B184088) scaffold is a foundational structure for building more complex molecules with significant pharmacological applications. juniperpublishers.comgoogle.com

Analogs such as 6-amino-1,3-dimethyluracil (B104193) are recognized as important intermediates in the synthesis of pharmaceutical agents. google.com For example, this compound is a key precursor for producing the antihypertensive drug urapidil (B1196414) and the antiarrhythmic drug nifekalant (B1678771). google.com The synthesis of urapidil specifically involves an intermediate named 1,3-dimethyl-6-(3-hydroxypropyl) amino uracil, further underscoring the importance of the 1,3-dimethyluracil core in medicinal chemistry. google.com

The presence of a trifluoromethyl group can significantly alter a molecule's biological properties, and compounds containing this moiety are abundant in pharmaceuticals. nih.gov Consequently, trifluoromethylated uracils are not only targets for their potential bioactivity but also serve as key building blocks. The development of efficient synthetic routes to access fluorinated uracil derivatives is an active area of research, reflecting their importance as intermediates for agrochemical and pharmaceutical compounds. researchgate.net

Table 2: Applications of 1,3-Dimethyluracil Analogs in Synthesis and Research

Compound Application Product/Purpose Reference
6-Amino-1,3-dimethyluracil Synthetic Intermediate Synthesis of urapidil (antihypertensive) and nifekalant (antiarrhythmic) google.com
1,3-Dimethyl-6-(3-hydroxypropyl) amino uracil Synthetic Intermediate Synthesis of urapidil google.com
6-Amino-1,3-dimethyluracil Synthetic Intermediate Synthesis of fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) juniperpublishers.com

Investigation of Other Non-Clinical Biological Activities (e.g., Antibacterial Activity in Model Organisms)

Beyond their potential as antifungal agents, analogs of this compound are widely explored for other biological activities, most notably as antibacterial agents. The uracil scaffold is a privileged structure in drug discovery, and its derivatives have been shown to inhibit essential enzymes in bacterial DNA biosynthesis. nih.gov

Structure-activity relationship studies have demonstrated that the nature of the substituent at the C6 position of the uracil ring is particularly critical for antibacterial activity. nih.gov A compelling example is the compound 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil, which exhibited potent, broad-spectrum antibacterial activity against several pathogenic strains. nih.gov This finding highlights the synergistic effect of the trifluoromethylphenyl group in enhancing bioactivity.

The antibacterial effect of uracil derivatives can also be selective towards certain types of bacteria. Studies have shown that the polarity and size of functional groups can influence whether a compound is more active against Gram-positive or Gram-negative bacteria. rsc.org For instance, some 6-anilinouracil (B3066259) derivatives, which act by selectively inhibiting the bacterial DNA polymerase III, have shown promising activity against Gram-positive organisms, including Staphylococcus aureus and Enterococcus faecalis. nih.govasm.org These compounds represent a novel class of antimicrobials with potential against drug-resistant strains. asm.org

Table 3: Antibacterial Activity of Selected Uracil Analogs

Compound/Analog Class Target Organism(s) Observed Activity Reference
6-[4-(3-Trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil Various pathogenic bacteria Potent, broad-spectrum antibacterial activity nih.gov
6-Anilinouracil derivatives (HB-EMAU, MB-IMAU) Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium Bactericidal activity; MICs for E. faecalis were 4-8 µg/ml asm.org
3-Substituted-6-(anilino)uracils Gram-positive bacteria Potent antibacterial activity (MICs 0.125-10 µg/mL) nih.gov

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